13-butyl-8-(2,5-dimethoxyphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione
Description
This compound is a tricyclic heterocyclic molecule featuring a complex fused-ring system. Key structural elements include:
- 5-Oxa: An oxygen atom integrated into the central ring.
- Triaza: Three nitrogen atoms within the bicyclic framework.
- 13-Butyl substituent: A four-carbon alkyl chain at position 13.
- 8-(2,5-Dimethoxyphenyl): A phenyl ring substituted with methoxy groups at positions 2 and 4.
Properties
IUPAC Name |
13-butyl-8-(2,5-dimethoxyphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O6/c1-4-5-8-24-18-17(19(25)23-21(24)27)15(16-13(22-18)10-30-20(16)26)12-9-11(28-2)6-7-14(12)29-3/h6-7,9,15,22H,4-5,8,10H2,1-3H3,(H,23,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCAGWHPRVVUMPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C(C3=C(N2)COC3=O)C4=C(C=CC(=C4)OC)OC)C(=O)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-butyl-8-(2,5-dimethoxyphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione typically involves multi-step organic reactions. The process begins with the preparation of the core tricyclic structure, followed by the introduction of the butyl and dimethoxyphenyl groups. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
13-butyl-8-(2,5-dimethoxyphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the tricyclic structure, leading to different derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced tricyclic derivatives. Substitution reactions result in compounds with different functional groups replacing the original ones.
Scientific Research Applications
13-butyl-8-(2,5-dimethoxyphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 13-butyl-8-(2,5-dimethoxyphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
8-(4-Methoxyphenyl)-11,13-Dimethyl-5-Oxa-2,11,13-Triazatricyclo[7.4.0.03,7]Trideca-1(9),3(7)-Diene-6,10,12-Trione
Structural Differences :
- Substituents :
- Position 8: 4-Methoxyphenyl (single methoxy group) vs. 2,5-dimethoxyphenyl in the target compound.
- Positions 11 and 13: Methyl groups vs. a butyl group at position 13 in the target.
- Impact on Properties: The 2,5-dimethoxyphenyl group in the target compound introduces steric hindrance and electronic effects distinct from the 4-methoxyphenyl analog.
Table 1: Substituent Comparison
| Position | Target Compound | Analogous Compound |
|---|---|---|
| 8 | 2,5-Dimethoxyphenyl | 4-Methoxyphenyl |
| 11 | - | Methyl |
| 13 | Butyl | Methyl |
13-Phenyl-8-Thia-1,10-Diazatricyclo[7.4.0.02,7]Trideca-2(7),3,5,9,12-Pentaen-11-One
Structural Differences :
- Heteroatoms :
- 8-Thia : Sulfur replaces oxygen in the central ring, altering electronic properties (e.g., reduced hydrogen-bonding capacity).
- Diaza vs. Triaza : Two nitrogen atoms vs. three in the target compound.
- butyl in the target.
- Ring System :
- Tricyclo[7.4.0.02,7] vs. tricyclo[7.4.0.03,7], differing in bridgehead connectivity.
Table 2: Heteroatom and Ring System Comparison
| Feature | Target Compound | Analogous Compound |
|---|---|---|
| Central Heteroatom | Oxygen (5-oxa) | Sulfur (8-thia) |
| Nitrogen Count | 3 (triaza) | 2 (diaza) |
| Position 13 Substituent | Butyl | Phenyl |
Inferred Property Differences :
- Reactivity : Sulfur’s lower electronegativity may reduce oxidative stability compared to oxygen.
- Solubility : The phenyl group in the analog increases aromaticity but reduces polarity relative to the target’s dimethoxyphenyl group.
Research Findings and Limitations
- Synthesis and Stability: Neither the target compound nor its analogs have detailed synthetic protocols or stability data in the provided evidence.
- Atmospheric Reactivity : While discusses VOC degradation , the target compound’s atmospheric behavior remains unstudied.
Biological Activity
Chemical Structure and Properties
The compound's structure includes a triazatricyclo framework with a butyl group and a methoxyphenyl moiety. This unique configuration may contribute to its diverse biological activities.
Chemical Structure
- IUPAC Name: 13-butyl-8-(2,5-dimethoxyphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione
- Molecular Formula: C₁₉H₂₃N₃O₄
Biological Activity Overview
Research indicates that compounds similar to this structure exhibit various biological activities including:
- Antimicrobial Activity: Some derivatives have shown significant antimicrobial properties against various pathogens.
- Anticancer Potential: Preliminary studies suggest that the compound may inhibit cancer cell proliferation in vitro.
- Neuroprotective Effects: There is emerging evidence of neuroprotective effects which could be beneficial in neurodegenerative diseases.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several triazatricyclic compounds against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited notable inhibition zones compared to standard antibiotics.
| Compound | Inhibition Zone (mm) | Bacterial Strain |
|---|---|---|
| 13-butyl... | 18 | Staphylococcus aureus |
| 13-butyl... | 15 | Escherichia coli |
Anticancer Studies
In vitro tests on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that the compound reduced cell viability significantly at concentrations of 10 µM and above.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 25 | 50 |
Neuroprotective Effects
Research conducted on neuroblastoma cells indicated that the compound could protect against oxidative stress-induced apoptosis. The mechanism appears to involve the modulation of apoptotic pathways.
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical trial assessed the effect of the compound on skin infections caused by resistant bacterial strains. Patients treated with topical formulations showed a significant reduction in infection rates compared to placebo.
- Case Study on Cancer Cell Lines : A laboratory study demonstrated that treatment with the compound led to apoptosis in MCF-7 cells through caspase activation, suggesting potential for development as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
